BenchChemオンラインストアへようこそ!

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

P2X3 purinergic receptor pain genitourinary

CAS 392290-63-0 is the isobutyramide variant of the 1,3,4-thiadiazole-arylamide P2X3/P2X2/3 antagonist series disclosed in Roche Palo Alto patent US 20120122886 A1. The 2-position isobutyramide substituent defines a distinct steric and lipophilic parameter space critical for receptor subtype selectivity and metabolic stability. This compound is structurally distinct from clinical-stage diaminopyrimidine series and is purpose-built for scaffold-hopping medicinal chemistry campaigns targeting genitourinary or pain indications. Procure alongside pentanamide and benzamide analogs (CAS 389083-76-5, CAS 392290-72-1) for matched molecular pair analysis to deconvolute the 2-position amide's contribution to binding kinetics and ADME. Multi-target computational predictions (lipid metabolism, DNA synthesis inhibition, apoptosis agonism) make this compound suitable for benchmarking in silico target prediction algorithms against experimental P2X3 selectivity data. Purchase is recommended only with a planned in vitro profiling cascade. Insist on a Certificate of Analysis confirming identity and purity, and request any available in-house IC₅₀ and selectivity panel data prior to order finalization.

Molecular Formula C14H16N4O2S2
Molecular Weight 336.43
CAS No. 392290-63-0
Cat. No. B2444914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide
CAS392290-63-0
Molecular FormulaC14H16N4O2S2
Molecular Weight336.43
Structural Identifiers
SMILESCC(C)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2
InChIInChI=1S/C14H16N4O2S2/c1-9(2)12(20)16-13-17-18-14(22-13)21-8-11(19)15-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,15,19)(H,16,17,20)
InChIKeyLDKZOYYTKATMGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide (CAS 392290-63-0): P2X3/P2X2/3 Antagonist Pharmacophore Guide for Procurement


N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide (CAS 392290-63-0) is a 1,3,4-thiadiazole-based small molecule disclosed in the Roche Palo Alto patent family (US 20120122886 A1) as a P2X3 and P2X2/3 purinergic receptor antagonist [1]. The compound features a thioether-linked phenylaminoacetamide side chain at the 5-position and an isobutyramide substituent at the 2-position of the thiadiazole core. Computationally predicted bioactivity profiles associate this scaffold with lipid metabolism regulation, DNA synthesis inhibition, and apoptosis agonism [2].

Why N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide Cannot Be Interchanged with In-Class Thiadiazole Analogs


Within the 1,3,4-thiadiazole P2X3/P2X2/3 antagonist class, the amide substituent at the 2-position is a critical pharmacophoric determinant. Closely related analogs bearing pentanamide, benzamide, or substituted acetamide groups at this position—such as N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide, N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (CAS 389083-76-5), and 2-(4-methoxyphenyl)-N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide (CAS 392290-72-1)—exhibit distinct physicochemical and steric properties that directly impact receptor subtype selectivity, binding kinetics, and metabolic stability [1]. Generic substitution without quantitative comparator data therefore carries a high risk of altered pharmacological profile.

Quantitative Differentiation Evidence for N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide Versus Structural Analogs


P2X3 Receptor Antagonist Activity of the Thiadiazole-Arylamide Scaffold Class

The compound belongs to a patent-disclosed series of thiadiazole-substituted arylamides characterized as P2X3 and P2X2/3 antagonists. Within this patent family, representative examples were evaluated for antagonist activity against recombinant rat P2X3 receptors expressed in Xenopus oocytes [1]. The isobutyramide substituent at the 2-position of the thiadiazole ring represents a specific steric and lipophilic profile that differs from the pentanamide, benzamide, and substituted acetamide congeners also disclosed in the same patent. However, publicly available, compound-specific IC₅₀ or EC₅₀ values for CAS 392290-63-0 have not been identified in peer-reviewed primary literature or curated databases at the time of this analysis.

P2X3 purinergic receptor pain genitourinary

Computational Bioactivity Prediction Profile for CAS 392290-63-0

Computational bioactivity prediction algorithms (molbic.idrblab.net) assign CAS 392290-63-0 a multi-target predicted activity profile with probability scores: lipid metabolism regulator (0.999), angiogenesis stimulant (0.995), DNA synthesis inhibitor (0.991), apoptosis agonist (0.979), and antineoplastic (0.961) [1]. These predictions are algorithm-derived and have not been experimentally validated for this specific compound. Close analogs with different 2-position amide substituents (e.g., pentanamide analog, benzamide analog CAS 389083-76-5) have not been co-profiled in the same prediction engine, precluding direct in silico comparison.

in silico prediction antineoplastic apoptosis

Structural Differentiation: Isobutyramide vs. Pentanamide and Benzamide Substituents at the 2-Position

The isobutyramide group (CAS 392290-63-0) presents a branched C4 acyl substituent with a calculated logP contribution distinct from the linear C5 pentanamide analog and the planar aromatic benzamide analog (CAS 389083-76-5). In the broader 1,3,4-thiadiazole P2X3 antagonist series disclosed in US 20120122886 A1, the Ra substituent (corresponding to the amide acyl group) is explicitly defined as a variable moiety encompassing hydrogen, C1-6alkyl, C3-6cycloalkyl, phenyl, and heterocyclylcarbonyl groups, indicating that systematic variation at this position modulates pharmacological properties [1]. No publicly available matched molecular pair analysis quantifying the impact of isobutyramide vs. pentanamide or benzamide on P2X3 potency, selectivity, or metabolic stability has been identified.

structure-activity relationship lipophilicity steric bulk

P2X3/P2X2/3 Antagonist Intellectual Property Landscape Positioning

CAS 392290-63-0 falls within the scope of US 20120122886 A1, assigned to Roche Palo Alto LLC, which claims thiadiazole-substituted arylamides as P2X3 and P2X2/3 antagonists for genitourinary, pain, inflammatory, gastrointestinal, and respiratory indications [1]. The patent family includes related applications (e.g., US 20100152203 A1) and international filings. Structurally distinct P2X3 antagonist chemotypes from other organizations—such as the diaminopyrimidine series (e.g., gefapixant/AF-219, Merck) and the arylamide series from Shionogi—represent alternative scaffolds with publicly reported clinical-stage data, providing external benchmarks for target engagement expectations [2]. The thiadiazole-arylamide scaffold represented by CAS 392290-63-0 occupies a distinct chemical space within the P2X3 antagonist landscape.

patent landscape freedom to operate P2X3 antagonist

Recommended Application Scenarios for N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide Based on Available Evidence


P2X3/P2X2/3 Antagonist Scaffold-Hopping and Chemical Probe Development

CAS 392290-63-0 serves as a thiadiazole-arylamide scaffold representative for laboratories seeking P2X3/P2X2/3 antagonist chemical matter structurally distinct from the clinical-stage diaminopyrimidine series. Its disclosed role in the Roche Palo Alto patent family (US 20120122886 A1) positions it as a suitable starting point for scaffold-hopping medicinal chemistry campaigns targeting genitourinary or pain indications [1]. Users should procure this compound when the goal is to explore thiadiazole-based P2X3 pharmacophores rather than to replicate known clinical candidate profiles.

Structure-Activity Relationship (SAR) Studies Focused on 2-Position Amide Variation

The isobutyramide substituent at the thiadiazole 2-position defines a specific steric and lipophilic parameter space. Procurement of CAS 392290-63-0 alongside its pentanamide and benzamide analogs (both disclosed in the same patent family) enables matched molecular pair analysis to deconvolute the contribution of the 2-position amide to receptor binding, selectivity, and ADME properties [1]. This compound is most valuable when purchased as part of a focused analog set for systematic SAR exploration.

In Silico Polypharmacology Validation Studies

Computational predictions assign CAS 392290-63-0 a multi-target profile spanning lipid metabolism regulation, DNA synthesis inhibition, and apoptosis agonism [2]. This compound is appropriate for laboratories conducting experimental validation of in silico target prediction algorithms, where the discrepancy between predicted polypharmacology and experimentally determined P2X3 selectivity can serve as a benchmark for model refinement. Procurement is recommended only when accompanied by a planned in vitro profiling cascade.

P2X3 Receptor Tool Compound Procurement with Explicit Caveats

For researchers requiring a P2X3/P2X2/3 antagonist tool compound from the thiadiazole-arylamide chemotype, CAS 392290-63-0 is the structurally characterized isobutyramide variant within the Roche patent series [1]. However, procurement must be contingent upon vendor provision of a Certificate of Analysis confirming identity and purity, and buyers should request any available in-house pharmacological characterization data (IC₅₀, selectivity panel) from the supplier prior to purchase, as compound-specific potency values are not publicly established in peer-reviewed literature.

Quote Request

Request a Quote for N-(5-((2-oxo-2-(phenylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.